2-Butoxyprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyprop-2-enal is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both an aldehyde group and an ether group in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butoxyprop-2-enal can be synthesized through several methods. One common method involves the reaction of butyl vinyl ether with formaldehyde in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form butoxyacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 2-butoxypropan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. For example, reaction with ammonia can yield 2-butoxyprop-2-enamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C to 25°C.
Substitution: Ammonia in ethanol at room temperature.
Major Products Formed:
Oxidation: Butoxyacetic acid.
Reduction: 2-Butoxypropan-1-ol.
Substitution: 2-Butoxyprop-2-enamine.
Wissenschaftliche Forschungsanwendungen
2-Butoxyprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butoxyprop-2-enal involves its reactivity with nucleophiles due to the presence of the aldehyde group. This reactivity allows it to form covalent bonds with various biological molecules, potentially affecting cellular processes. The molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes, altering their function.
Vergleich Mit ähnlichen Verbindungen
2-Butoxyethanol: A glycol ether with similar solvent properties but lacks the aldehyde group.
2-Ethoxyprop-2-enal: Similar structure but with an ethoxy group instead of a butoxy group.
Comparison: 2-Butoxyprop-2-enal is unique due to the presence of both an aldehyde and an ether group, which gives it distinct reactivity compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis, offering more diverse reaction pathways.
Eigenschaften
CAS-Nummer |
32287-59-5 |
---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-butoxyprop-2-enal |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-9-7(2)6-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
HWOCOELJTFMTRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.